Antiproliferative Potency Range vs. Benchmark Chemotherapy in NSCLC Cell Lines
In a class-level study of benzofuran-2-carboxamide derivatives, the 4-(methylsulfonyl)benzamido sub-class (including 3-(4-(methylsulfonyl)benzamido)benzofuran-2-carboxamide) demonstrated concentration-dependent antiproliferative activity against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23, with IC₅₀ values spanning 1.48 µM to 47.02 µM . For context, the structurally related benzofuran-2-carboxamide derivative with a 3-(isopropylsulfonyl)benzamido substituent gave an IC₅₀ of 0.64 µM against a panel of cancer cell lines, while the positive control doxorubicin exhibited an IC₅₀ of 0.25 µM . The 4-methylsulfonyl isomer thus occupies a distinct, intermediate potency window compared to its bulkier isopropylsulfonyl congener.
| Evidence Dimension | Antiproliferative IC₅₀ in NSCLC cell lines (A549, NCI-H23) |
|---|---|
| Target Compound Data | IC₅₀ range: 1.48 µM – 47.02 µM (class-level data for 4-methylsulfonylbenzamido derivatives) |
| Comparator Or Baseline | 3-(3-(Isopropylsulfonyl)benzamido)benzofuran-2-carboxamide: IC₅₀ = 0.64 µM; Doxorubicin: IC₅₀ = 0.25 µM |
| Quantified Difference | Target compound ~2.3–73-fold less potent than isopropyl analog; ~5.9–188-fold less potent than doxorubicin |
| Conditions | MTT assay, 48–72 h exposure, A549 and NCI-H23 NSCLC cell lines (class-level study conditions) |
Why This Matters
Defines the potency window of the 4-methylsulfonylbenzamido substitution and enables users to select this compound when an intermediate potency, potentially lower-toxicity profile is required compared to the more potent isopropylsulfonyl analog.
